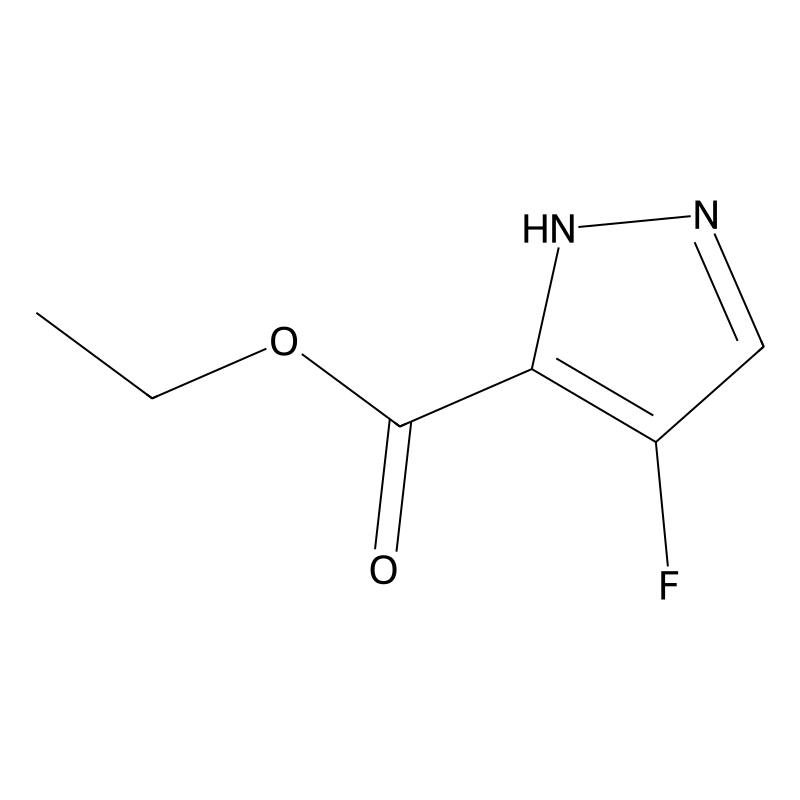Ethyl 4-fluoro-1h-pyrazole-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Application Summary: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have two possible tautomeric forms: the 1H- and 2H-isomers .
- Methods of Application: The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results/Outcomes: These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Application Summary: Pyrazoles have a wide range of applications in various fields. Their popularity has skyrocketed since the early 1990s .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results/Outcomes: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
- Application Summary: Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application: It acts as an intermediate in organic synthesis .
- Results/Outcomes: The specific outcomes of its use are not mentioned in the source .
- Application Summary: Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-4-carboxylic acid derivatives .
- Methods of Application: The specific methods of application are not mentioned in the sources .
- Results/Outcomes: The specific outcomes of its use are not mentioned in the sources .
- Application Summary: Ethyl pyrazole-4-carboxylate is used for the synthesis of isoxazole-3,5-dicarboxamides .
- Methods of Application: The specific methods of application are not mentioned in the sources .
- Results/Outcomes: The specific outcomes of its use are not mentioned in the sources .
- Application Summary: Isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, synthesized from Ethyl pyrazole-4-carboxylate, are used as herbicides .
- Methods of Application: The specific methods of application are not mentioned in the source .
- Results/Outcomes: The specific outcomes of its use are not mentioned in the source .
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole family. Its structure is characterized by a pyrazole ring with a fluorine atom at the 4-position and an ethyl ester group at the 3-position. The molecular formula of this compound is , and it has a molecular weight of approximately 172.16 g/mol. Pyrazole derivatives, including ethyl 4-fluoro-1H-pyrazole-3-carboxylate, are known for their diverse biological activities and applications in medicinal chemistry and agrochemicals .
- Nucleophilic Substitution Reactions: The fluorine atom can participate in nucleophilic substitution, allowing for the introduction of different functional groups.
- Oxidation: The compound can be oxidized to yield various pyrazole derivatives with altered functional groups.
- Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring, potentially affecting its reactivity and biological activity.
Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydride and dimethylformamide are commonly used reagents.
- Oxidation: Manganese dioxide in solvents like carbon tetrachloride is often employed for oxidation reactions.
Research indicates that ethyl 4-fluoro-1H-pyrazole-3-carboxylate exhibits significant biological activities, including:
- Anti-inflammatory: Potential applications in treating inflammatory conditions.
- Anticancer: Investigated for its ability to inhibit cancer cell growth.
- Antiviral: Studies suggest activity against certain viral infections .
The mechanism of action involves interactions with specific molecular targets, where the fluorine atom enhances binding affinity to enzymes or receptors, thereby modulating their activity.
The synthesis of ethyl 4-fluoro-1H-pyrazole-3-carboxylate typically involves:
- Cyclocondensation Method: This common method includes cyclocondensation of hydrazines with β-ketoesters or other 1,3-dielectrophilic compounds under acidic conditions.
- Multicomponent Reactions: Involves reactions between hydrazines and 1,3-dicarbonyl compounds in the presence of a catalyst.
- Industrial Production: Often employs continuous flow reactors for consistent quality and yield, optimizing reaction conditions for large-scale production .
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate has several notable applications:
- Medicinal Chemistry: Serves as an intermediate in synthesizing more complex pyrazole derivatives with potential pharmaceutical applications.
- Agrochemicals: Utilized in developing pesticides and herbicides due to its biological activity against pests and diseases.
- Material Science: Employed in creating polymers and coatings with specific properties .
Interaction studies focus on ethyl 4-fluoro-1H-pyrazole-3-carboxylate's binding affinity to various biological targets. Preliminary studies suggest it may interact with cyclooxygenase enzymes involved in inflammatory processes, potentially acting as an inhibitor. Techniques such as radiolabeled binding assays are often used to determine its affinity constants and efficacy against specific targets.
Several compounds share structural similarities with ethyl 4-fluoro-1H-pyrazole-3-carboxylate:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1H-pyrazole-4-carboxylate | Lacks fluorine atom at the 4-position | Different reactivity and biological activity |
| Ethyl 5-fluoro-1H-pyrazole-4-carboxylate | Fluorine atom at the 5-position | Variations in chemical behavior |
| Ethyl 5-cyclopropyl-4-fluoro-1H-pyrazole | Cyclopropyl group addition | Unique steric effects influencing biological activity |
| Ethyl 4-fluoro-5-methyl-1H-pyrazole | Methyl group at the 5-position | Potentially different pharmacological properties |
Ethyl 4-fluoro-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








